

# **Application Notes and Protocols: Determining the IC50 of SHR5428 in Cancer Cell Lines**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it an attractive target for cancer therapy.[3][4] It is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activation of other CDKs, including CDK1, CDK2, CDK4, and CDK6, that drive cell cycle progression.[4] Additionally, as part of the general transcription factor TFIIH, CDK7 is essential for the initiation of transcription by phosphorylating the C-terminal domain of RNA polymerase II.[5] In many cancers, there is a dependency on high levels of transcription for survival and proliferation, a phenomenon known as transcriptional addiction. By inhibiting CDK7, SHR5428 can disrupt both of these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[6]

These application notes provide a summary of the known anti-proliferative activity of **SHR5428** in various cancer cell lines and a detailed protocol for determining its half-maximal inhibitory concentration (IC50) in user-defined cancer cell lines.

# **Quantitative Data Summary**

The inhibitory activity of **SHR5428** has been quantified against its primary target, CDK7, and in cellular assays. The following tables summarize the available IC50 values.



Table 1: Enzymatic and Cellular IC50 Values of SHR5428

| Target/Cell Line                                  | IC50 (nM)           | Assay Type      | Reference |
|---------------------------------------------------|---------------------|-----------------|-----------|
| CDK7                                              | 2.3                 | Enzymatic Assay | [2][7]    |
| MDA-MB-468 (Triple-<br>Negative Breast<br>Cancer) | 6.6                 | Cellular Assay  | [2][7]    |
| HCC70 (Breast<br>Cancer)                          | Efficacious in vivo | Xenograft Model | [1][7][8] |

Table 2: Selectivity of SHR5428 Against Other Cyclin-Dependent Kinases

| Kinase | IC50 (μM) |
|--------|-----------|
| CDK12  | 1.11      |
| CDK4   | 3.87      |
| CDK6   | 5.89      |
| CDK9   | 8.30      |
| CDK2   | 8.99      |
| CDK1   | >100      |

This data demonstrates the high selectivity of **SHR5428** for CDK7 over other CDK family members.

# Experimental Protocols Determining the IC50 of SHR5428 using the CellTiterGlo® Luminescent Cell Viability Assay

This protocol outlines the steps to determine the IC50 of **SHR5428** in adherent cancer cell lines. The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[1]



#### Materials:

- SHR5428 compound
- Cancer cell line of interest
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Dimethyl Sulfoxide (DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Opaque-walled 96-well microplates suitable for luminescence readings
- Multichannel pipette
- Luminometer

#### Procedure:

- Cell Culture and Seeding:
  - Culture the selected cancer cell line in the appropriate medium supplemented with 10%
     FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  - Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
  - Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.



- Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells/well, to be optimized for each cell line).
- Seed 100 μL of the cell suspension into each well of an opaque-walled 96-well plate.
- Include wells with medium only to serve as a background control.
- Incubate the plate for 24 hours to allow cells to attach and resume growth.
- Compound Preparation and Treatment:
  - Prepare a 10 mM stock solution of SHR5428 in DMSO.
  - Perform serial dilutions of the SHR5428 stock solution in culture medium to achieve the desired final concentrations. A common starting range is from 1 nM to 10 μM. It is recommended to perform a 1:3 or 1:5 dilution series.
  - Include a vehicle control (medium with the same concentration of DMSO used for the highest SHR5428 concentration).
  - $\circ$  After 24 hours of cell incubation, carefully remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **SHR5428** or the vehicle control.
  - Incubate the plate for an additional 72 hours (or a time point determined by the cell line's doubling time).
- Cell Viability Measurement (CellTiter-Glo® Assay):
  - Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[9]
  - Add 100 μL of CellTiter-Glo® reagent to each well.[9]
  - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.



- Measure the luminescence of each well using a luminometer.
- Data Analysis:
  - Subtract the average background luminescence (from the medium-only wells) from all other readings.
  - Normalize the data by expressing the luminescence of the SHR5428-treated wells as a percentage of the vehicle-treated control wells (100% viability).
  - Plot the percentage of cell viability against the logarithm of the **SHR5428** concentration.
  - Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

# Visualizations CDK7 Signaling Pathway and the Effect of SHR5428





Click to download full resolution via product page

Caption: Mechanism of action of SHR5428 on the CDK7 signaling pathway.



## **Experimental Workflow for IC50 Determination**



Click to download full resolution via product page



Caption: Workflow for determining the IC50 of SHR5428.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. plos.figshare.com [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. News Cancerrxgene Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Determining the IC50 of SHR5428 in Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394268#determining-shr5428-ic50-in-cancer-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com